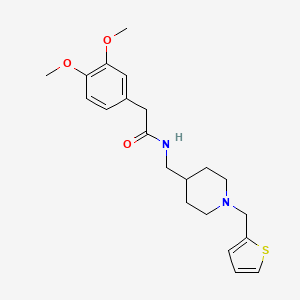

2-(3,4-dimethoxyphenyl)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)acetamide

Description

This compound belongs to the class of N-substituted acetamides, characterized by a 3,4-dimethoxyphenyl group linked to an acetamide scaffold. Its design leverages:

- 3,4-Dimethoxyphenyl group: Known for enhancing lipophilicity and membrane permeability.

- Thiophene substituent: May influence metabolic stability and binding specificity.

- Piperidine scaffold: Common in CNS-targeting drugs due to its ability to modulate receptor conformations.

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O3S/c1-25-19-6-5-17(12-20(19)26-2)13-21(24)22-14-16-7-9-23(10-8-16)15-18-4-3-11-27-18/h3-6,11-12,16H,7-10,13-15H2,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COISXSQGEUXIMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(=O)NCC2CCN(CC2)CC3=CC=CS3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3,4-dimethoxyphenyl)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)acetamide is a synthetic molecule that presents a unique structure combining various functional groups known for their biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features a 3,4-dimethoxyphenyl group and a thiophen-2-ylmethyl moiety attached to a piperidine structure. The presence of these functional groups suggests potential interactions with various biological targets.

| Property | Details |

|---|---|

| Molecular Formula | C17H22N2O3S |

| Molecular Weight | 342.43 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

Preliminary studies indicate that compounds with similar structures often exhibit significant binding affinity to various receptors and enzymes. The pharmacophore analysis suggests that the dimethoxyphenyl group may enhance lipophilicity, facilitating membrane penetration and interaction with intracellular targets.

Biological Activities

Research indicates that structurally related compounds have demonstrated several biological activities, including:

- Anticancer Activity : Compounds similar to this compound have shown promising results in inhibiting tumor growth in vitro and in vivo models. For instance, piperidine derivatives have been associated with cytotoxic effects against various cancer cell lines .

- Neuroprotective Effects : The piperidine ring is known for its neuroprotective properties. Studies have indicated that derivatives can enhance cognitive function and protect against neurodegenerative diseases .

- Antimicrobial Activity : Similar compounds have exhibited antimicrobial properties, suggesting potential applications in treating infections .

Case Study 1: Anticancer Properties

A study evaluated the anticancer effects of a related compound on FaDu hypopharyngeal tumor cells. The results indicated that the compound induced apoptosis and inhibited cell proliferation more effectively than standard chemotherapy agents like bleomycin .

Case Study 2: Neuroprotective Effects

In a model of neurodegeneration, a derivative of this compound demonstrated significant neuroprotective effects by reducing oxidative stress markers and improving cognitive performance in animal models .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues and Modifications

A. A-740003

- Structure: N-(1-[(cyanoimino)(5-quinolinylamino)methyl]amino-2,2-dimethylpropyl)-2-(3,4-dimethoxyphenyl)acetamide.

- Key Differences: Replaces the thiophen-2-ylmethyl-piperidine group with a quinolinylamino-cyanoimino side chain.

- Activity : Selective P2X7 receptor antagonist with dose-dependent neuropathic pain reduction in rats .

B. N-Benzyl Tetrahydroisoquinoline Derivatives

- Example: N-Benzyl-2-{1-[(3,4-dimethoxyphenyl)methyl]-6-methoxy-7-[2-(piperidin-1-yl)ethoxy]-1,2,3,4-tetrahydroisoquinolin-2-yl}acetamide (Compound 20 in ).

- Key Differences: Incorporates a tetrahydroisoquinoline core instead of piperidine and adds methoxy/piperidinylethoxy substituents.

- Activity : Targets orexin 1 receptors; structural variations in substituents (e.g., benzyloxy, pyridinylmethoxy) modulate potency and selectivity .

C. 2-(4-Methoxyphenyl)-N-{4-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl}acetamide

- Structure : Features a 4-methoxyphenyl group and a 4-methylpiperidinylsulfonylphenyl substituent.

Pharmacological and Biophysical Properties

Key Research Findings and Implications

Substituent Effects: Thiophene vs. Quinoline: Thiophene-containing compounds (e.g., target compound) may exhibit altered metabolic profiles compared to A-740003’s quinoline group, which is prone to CYP450-mediated oxidation. Methoxy Groups: The 3,4-dimethoxy motif enhances binding to aromatic-rich receptors (e.g., P2X7, orexin) but may reduce aqueous solubility .

Therapeutic Potential: Neuropathic Pain: A-740003’s efficacy suggests that the target compound could be optimized for P2X7 antagonism with improved bioavailability via thiophene substitution. CNS Disorders: Piperidine-thiophene hybrids are understudied but may offer advantages in dopamine or serotonin receptor modulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.